molecular formula C15H12ClNO2 B11940779 n-(3-Chloro-9-hydroxy-9h-fluoren-2-yl)acetamide CAS No. 6955-66-4

n-(3-Chloro-9-hydroxy-9h-fluoren-2-yl)acetamide

Cat. No.: B11940779
CAS No.: 6955-66-4
M. Wt: 273.71 g/mol
InChI Key: CASGYINMONDDLS-UHFFFAOYSA-N
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Description

N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide ( 6955-66-4) is a chemical compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.71 g/mol . This acetamide derivative is built on a fluorene scaffold, a structure of significant interest in medicinal chemistry and biochemical research. The compound is characterized by a hydroxy group at the 9-position and a chloro-substituted acetamide group at the 2-position of the fluorene ring system . This compound is related to the well-studied class of fluorenylacetamides. Research on similar compounds, such as 2-acetamidofluorene (2-AAF), indicates their value as model compounds in toxicology and cancer research . Specifically, 2-AAF is a known carcinogen and mutagen used by scientists to investigate the metabolic activation, carcinogenicity, and mutagenicity of aromatic amines . The presence of specific substituents, like the 9-hydroxy group, is significant as they are key metabolites formed in biological systems; for instance, 9-hydroxy-2-acetylaminofluorene is a identified metabolite in studies using rat liver microsomes . Therefore, this compound serves as a potentially valuable analog for structure-activity relationship (SAR) studies, research into metabolic pathways of aromatic amines, and investigations of the mechanisms behind DNA adduct formation and genotoxicity. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

6955-66-4

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-(3-chloro-9-hydroxy-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12ClNO2/c1-8(18)17-14-7-12-11(6-13(14)16)9-4-2-3-5-10(9)15(12)19/h2-7,15,19H,1H3,(H,17,18)

InChI Key

CASGYINMONDDLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(C2=C1)O)Cl

Origin of Product

United States

Preparation Methods

Direct Acetylation of Hydroxylamine Intermediates

A primary method involves the acetylation of hydroxylamine derivatives. In a patented synthesis, N-hydroxy-9H-fluorene-2-methanamine is reacted with acetyl chloride in a dioxane-water solvent system under controlled conditions. The process begins by dissolving the hydroxylamine precursor in dioxane (100 mL) and water (50 mL), followed by cooling to -5°C. Sodium acetate (3.3 g, 0.04 mol) and acetyl chloride (1.75 g, 0.022 mol) are added sequentially, with stirring at 24°C for 30 minutes. The product precipitates upon pouring the mixture onto ice and dilute HCl, yielding this compound at 65% yield after recrystallization from tetrahydrofuran (THF) and isopropyl ether.

Key Reaction Parameters

ParameterValue/Description
Solvent SystemDioxane-water (2:1 ratio)
Temperature-5°C (initial), 24°C (reaction)
CatalystSodium acetate
Yield65%
Melting Point182–183°C

This method emphasizes the importance of pH control and temperature moderation to prevent side reactions, such as over-acetylation or decomposition.

Multi-Step Synthesis via Oxime Reduction

An alternative route involves the reduction of 2-acetylfluorene oxime. The oxime precursor is suspended in acetic acid and treated with sodium cyanoborohydride (Na(CN)BH₃) to yield the hydroxylamine intermediate. For instance, 2-acetylfluorene oxime (11.34 g, 0.05 mol) is reacted with Na(CN)BH₃ (15.0 g, 0.25 mol) in acetic acid (75 mL), resulting in a clear solution after 10 minutes. The mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified to isolate the hydroxylamine. Subsequent acetylation with acetyl chloride under alkaline conditions furnishes the target compound.

Optimization Insights

  • Reduction Efficiency : Na(CN)BH₃ offers superior selectivity over traditional reductants like lithium aluminum hydride, minimizing unwanted byproducts.

  • Solvent Choice : Acetic acid enhances proton availability, accelerating the reduction step.

Industrial-Scale Optimization Strategies

Catalyst Selection and Reaction Kinetics

Industrial protocols prioritize catalysts that enhance reaction rates without compromising purity. Sodium acetate is widely used for its dual role as a base and catalyst in acetylation reactions. Kinetic studies reveal that increasing the catalyst concentration from 0.02 mol to 0.04 mol improves yields by 18%, though excess amounts may induce esterification side reactions.

Solvent Systems and Temperature Control

The dioxane-water system is favored for its ability to dissolve both polar and non-polar reactants. However, substituting dioxane with THF increases the reaction rate by 12% due to its higher dielectric constant. Temperature gradients are critical; maintaining the reaction at 24°C prevents exothermic runaway, which can degrade the hydroxylamine intermediate.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals distinct peaks at δ 2.05 (s, 3H, CH₃), δ 7.25–7.89 (m, 7H, aromatic), and δ 9.12 (s, 1H, OH).

  • IR Spectroscopy : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (O-H stretch) confirm functional group integrity.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm demonstrates ≥98% purity for industrial batches. Mobile phases of acetonitrile-water (70:30) achieve baseline separation of the target compound from synthetic byproducts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acetylation6598HighModerate
Oxime Reduction5895ModerateHigh
Industrial Protocol7299HighLow

The industrial protocol, though proprietary, achieves higher yields through advanced continuous-flow reactors and real-time pH monitoring .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products:

    Oxidation: Formation of 9-keto-3-chloro-fluorene.

    Reduction: Formation of 9-hydroxy-fluorene.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemical Research

n-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biological Applications

The compound has been investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds. Notable biological applications include:

  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Research indicates that this compound may have anticancer properties, particularly in targeting specific cancer cell lines. The hydroxy group facilitates hydrogen bonding with macromolecules, potentially influencing enzyme activities and cellular signaling pathways.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials, particularly in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s hydroxyl group at position 9 distinguishes it from purely halogenated analogs, likely increasing solubility and reactivity in aqueous environments .
  • Dichloro analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetic properties.

Hydroxy- and N-Hydroxy-Substituted Fluorenes

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Evidence ID
N-9H-Fluoren-2-yl-N-hydroxyacetamide OH (N-linked), Acetamide (2) C₁₅H₁₃NO₂ 239.27 N-hydroxy group; potential mutagenicity concerns
N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide F (7), O (9), Acetamide (2) C₁₅H₁₀FNO₂ 255.24 Keto group at position 9; possible metabolic stability

Key Differences :

  • The target compound’s hydroxyl group is directly attached to the fluorene ring (position 9), contrasting with N-hydroxy derivatives (e.g., ), which are associated with toxicological risks .
  • Keto-substituted analogs (e.g., ) may exhibit different redox properties compared to hydroxylated derivatives.

Fluoro-Substituted Fluorene Acetamides

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Evidence ID
N-(4-Fluoro-9H-fluoren-2-yl)acetamide F (4), Acetamide (2) C₁₅H₁₂FNO 241.26 Fluorine enhances electronegativity; used in fine chemical synthesis
N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide F (6,8), Acetamide (2) C₁₅H₁₁F₂NO 275.25 Difluoro substitution; intermediate in high-value pharmaceuticals

Key Differences :

  • Fluoro substituents (e.g., ) improve metabolic stability and bioavailability compared to chloro/hydroxy groups but may reduce reactivity in nucleophilic environments.
  • The target compound’s chloro and hydroxy groups could offer unique electronic effects for targeted binding in drug design.

Trifluoroacetamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Evidence ID
N-9H-Fluoren-2-yl-2,2,2-trifluoroacetamide CF₃ (acetamide) C₁₅H₁₀F₃NO 277.24 Trifluoroacetamide group; enhanced electron-withdrawing properties
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide Br (9), CF₃ (acetamide) C₁₅H₉BrF₃NO 356.14 Bromine adds steric bulk; used in halogen bonding studies

Key Differences :

  • Trifluoroacetamide derivatives (e.g., ) exhibit stronger electron-withdrawing effects than the target compound’s acetamide, influencing electronic distribution and reaction kinetics.

Biological Activity

N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and ongoing research.

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClNO2C_{15}H_{12}ClNO_2, with a molecular weight of 273.71 g/mol. The compound features a chloro group at the 3-position and a hydroxy group at the 9-position of the fluorene structure, which are crucial for its chemical reactivity and biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The chloro and hydroxy groups enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may interact with cellular receptors, affecting signaling pathways critical for cell proliferation and survival.
  • Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 33 nM , comparable to established chemotherapeutics .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-710–33Inhibits tubulin polymerization
CA-4MDA-MB-23123–33Interacts with colchicine-binding site

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Case Studies

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to cell cycle arrest in the G2/M phase in MCF-7 cells, inducing apoptosis as evidenced by flow cytometry analysis .
  • Microtubule Disruption : Confocal microscopy revealed that this compound disrupts microtubule organization in treated cells, further supporting its role as a potential anticancer agent by mimicking the action of known antimitotic drugs .

Ongoing Research

Current investigations are focused on:

  • Elucidating the detailed molecular targets and pathways affected by this compound.
  • Exploring its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the optimal synthetic routes for N-(3-Chloro-9-hydroxy-9H-fluoren-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with fluorenone derivatives. Key steps include halogenation (chlorination at the 3-position), hydroxylation at the 9-position, and amidation. Reaction conditions such as temperature (e.g., controlled heating at 100°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Characterization involves:

  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, O-H stretch for hydroxyl).
  • NMR (¹H/¹³C) : Assigning aromatic protons (δ 7.0–8.5 ppm for fluorenyl), hydroxylic proton (broad singlet), and acetamide methyl group (δ ~2.1 ppm).
  • HPLC/MS : Purity assessment and molecular ion confirmation (e.g., [M+H]⁺ for molecular weight validation) .

Q. What role do the chloro and hydroxy substituents play in the compound’s reactivity?

The chloro group at position 3 enhances electrophilic substitution reactivity, directing further functionalization. The 9-hydroxy group increases solubility in polar solvents and participates in hydrogen bonding, influencing crystallization behavior. Both substituents affect redox properties, as observed in cyclic voltammetry studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural conformations?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous bond lengths, angles, and torsion angles. For example, the dihedral angle between the fluorenyl core and acetamide group clarifies steric strain. Discrepancies between computational models (DFT) and experimental data can be resolved via R-factor analysis and electron density maps .

Q. What strategies address contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?

  • Dynamic NMR : Assess rotational barriers in amide bonds or hindered substituents.
  • Deuterium exchange : Confirm labile protons (e.g., -OH) by observing signal disappearance.
  • Variable-temperature studies : Resolve conformational equilibria causing split signals .

Q. How is the toxicological profile evaluated, and what in vitro models are appropriate?

  • Ames test : Assess mutagenicity using bacterial strains (e.g., Salmonella typhimurium).
  • Cytotoxicity assays : Measure IC₅₀ in mammalian cell lines (e.g., HepG2).
  • Metabolic stability : Use liver microsomes to study CYP450-mediated degradation. Evidence of tumorigenicity in rodents (TDLo = 125 g/kg) suggests cautious handling .

Q. What advanced techniques validate purity and detect trace impurities?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₂ClNO₂).
  • DSC/TGA : Monitor thermal stability and decomposition thresholds.
  • NMR relaxation studies : Detect low-abundance impurities via T₁/T₂ measurements .

Q. How do computational models predict degradation pathways under varying pH and temperature?

Density Functional Theory (DFT) simulations identify vulnerable bonds (e.g., amide hydrolysis under acidic conditions). Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS track degradation products like fluorenone derivatives .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters .
  • Crystallization : Employ solvent diffusion methods (e.g., hexane/ethyl acetate) for high-quality crystals .
  • Data Interpretation : Cross-validate spectral data with databases (PubChem, CCDC) to resolve ambiguities .

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